Cas no 55-80-1 (3'-Methyl-4-dimethylaminoazobenzene)

55-80-1 structure
Nom du produit:3'-Methyl-4-dimethylaminoazobenzene
Numéro CAS:55-80-1
Le MF:C15H17N3
Mégawatts:239.315582990646
MDL:MFCD00048014
CID:368746
PubChem ID:87572297
3'-Methyl-4-dimethylaminoazobenzene Propriétés chimiques et physiques
Nom et identifiant
-
- Benzenamine,N,N-dimethyl-4-[2-(3-methylphenyl)diazenyl]-
- 4-(Dimethylamino)-3'-methylazobenzene
- N,N-dimethyl-4-[(3-methylphenyl)diazenyl]aniline
- 3'-Mdab
- 3'-Me-Dab
- 3'-Methyl-4-dimethylaminoazobenzen
- 3'-methyl-4-dimethylamino-azobenzene
- 3'-Methylbuttergelb
- 3'-Methyl-dab
- 3'-Methyl-N,N-dimethyl-4-aminoazobenzene
- 4-Dimethylamino-3'-methylazobenzene
- MDAB
- m'-Methyl-p-dimethylaminoazobenzene
- N,N-dimethyl-4-amino-3'-methylazobenzene
- N,N-Dimethyl-4-m-tolylazo-anilin
- N,N-dimethyl-4-m-tolylazo-aniline
- 3'-Methyl-4-(dimethylamino)azobenzene
- 3'-Methyl-4-dimethylaminoazobenzene
- N,N-Dimethyl-p-(m-tolylazo)aniline
- 3'-Methyldimethylaminoazobenzol
- Methyldimethylaminoazobenzene
- 3',N,N-Trimethyl-4-aminoazobenzene
- 4-(N,N-Dimethylamino)-3'-methylazobenzene
- Aniline, N,N-dimethyl-p-(m-tolylazo)-
- UNII
- CHEMBL1521514
- M0207
- LVTFSVIRYMXRSR-WUKNDPDISA-N
- 3'-Methyl-4-(dimethylamine)azobenzene
- CHEBI:76329
- Q27145887
- N,N-dimethyl-4-[(3-methylphenyl)azo]benzenamine
- 55-80-1
- 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE [HSDB]
- NCGC00245984-02
- Z56755444
- D91288
- SCHEMBL410347
- cid_5934
- Benzenamine, N,N-dimethyl-4-((3-methylphenyl)azo)-
- 3',N-Trimethyl-4-aminoazobenzene
- Benzenamine, N,N-dimethyl-4-[(3-methylphenyl)azo]-
- BDBM76731
- Tox21_201755
- N,N-Dimethyl-4-[(3-methylphenyl)diazenyl]aniline #
- N,N-Dimethyl-4-((3-methylphenyl)azo)benzenamine
- MFCD00048014
- WLN: 1N1&R DNUNR C1
- Aniline, N,N-dimethyl-p-(3'-methylphenylazo)-
- Benzenamine, N,N-dimethyl-4-(2-(3-methylphenyl)diazenyl)-
- EINECS 200-243-4
- Q26841226
- NS00033399
- Benzenamine,N-dimethyl-4-[(3-methylphenyl)azo]-
- NCGC00245984-01
- Tox21_303022
- (E)-N,N-dimethyl-4-(m-tolyldiazenyl)aniline
- N,N-Dimethyl-4-(m-tolylazo)aniline
- NCGC00259304-01
- 3-methyl-4'-dimethylaminoazobenzene
- MLS001170875
- NCGC00256428-01
- N,N-DIMETHYL-4-(3-METHYLPHENYLAZO)ANILINE
- CCRIS 1131
- CAS-55-80-1
- 3'-Methyl-4-dimethylaminoazobenzen [Czech]
- NSC-59783
- 3'-Methylbuttergelb [German]
- (E)-4-(dimethylamino)-3'-methylazobenzene
- NSC 59783
- SMR000595639
- BRN 0747123
- DTXCID70809628
- 3'-Methyl-4-(N,N-dimethylamino)azobenzene
- 3-METHYL-4'-(DIMETHYLAMINO)AZOBENZENE
- 3'Methyl-dab
- 3'-Methyldimethylaminoazobenzol [German]
- 1081821-70-6
- DTXSID90858996
- NSC59783
- AI3-50459
- N,N-Dimethyl-4-[(E)-(3-methylphenyl)diazenyl]aniline
- N,N-dimethyl-4-(3-methylphenyl)azoaniline
- AKOS030748438
- dimethyl-[4-(m-tolylazo)phenyl]amine
- HSDB 5071
- AKOS001025575
- Aniline,N-dimethyl-p-(m-tolylazo)-
- UNII-SXK3ZE3U4Q
- N,N,3'-TRIMETHYL-4-AMINOAZOBENZENE
- FT-0631244
- DTXSID8020838
- HMS2914J07
- SXK3ZE3U4Q
- 3''-Methyl-4-dimethylaminoazobenzene
- DB-052802
- LVTFSVIRYMXRSR-UHFFFAOYSA-N
- N,N-dimethyl-4-[(1E)-2-(3-methylphenyl)diazen-1-yl]aniline
-
- MDL: MFCD00048014
- Piscine à noyau: 1S/C15H17N3/c1-12-5-4-6-14(11-12)17-16-13-7-9-15(10-8-13)18(2)3/h4-11H,1-3H3/b17-16+
- La clé Inchi: LVTFSVIRYMXRSR-WUKNDPDISA-N
- Sourire: N(C([H])([H])[H])(C([H])([H])[H])C1C([H])=C([H])C(=C([H])C=1[H])/N=N/C1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1[H]
Propriétés calculées
- Qualité précise: 239.14200
- Masse isotopique unique: 239.142248
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 3
- Complexité: 267
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.6
- Surface topologique des pôles: 28
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
Propriétés expérimentales
- Dense: 0.9908 (rough estimate)
- Point de fusion: 119.0 to 122.0 deg-C
- Point d'ébullition: 371.98°C (rough estimate)
- Point d'éclair: 190.2°C
- Indice de réfraction: 1.5000 (estimate)
- Le PSA: 27.96000
- Le LogP: 4.47640
3'-Methyl-4-dimethylaminoazobenzene Informations de sécurité
-
Symbolisme:
- Provoquer:Avertissement
- Description des dangers: H302
- Déclaration d'avertissement: P264-P270-P301+P312+P330-P501
- Code de catégorie de danger: 40
- Instructions de sécurité: 53
- RTECS:BX8250000
- Terminologie du risque:R40
3'-Methyl-4-dimethylaminoazobenzene Données douanières
- Code HS:2927000090
- Données douanières:
Code douanier chinois:
292700090Résumé:
292700090 autres composés diazoniques \ composés azoïques, etc. (y compris les composés azoïques). TVA: 17,0% taux de remboursement: 9,0% conditions réglementaires: pas de traitement de la nation la plus favorisée droits de douane: 6,5% droits généraux: 30,0%
Éléments de déclaration:
Nom du produit, contenu du composant, pour
Résumé:
2927000090 autres composés diazoïques, azoïques ou oxygénés. Conditions de surveillance: aucune. TVA: 17,0%. Taux de remboursement: 9,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
3'-Methyl-4-dimethylaminoazobenzene PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
abcr | AB138551-25 g |
3'-Methyl-4-dimethylaminoazobenzene, 98%; . |
55-80-1 | 98% | 25g |
€137.80 | 2023-06-24 | |
1PlusChem | 1P003K6J-25g |
3-METHYL-4-DIMETHYLAMINOAZOBENZENE |
55-80-1 | >98.0%(GC)(T) | 25g |
$116.00 | 2025-02-20 | |
A2B Chem LLC | AB65323-25g |
3'-Methyl-4-dimethylaminoazobenzene |
55-80-1 | >98.0%(HPLC) | 25g |
$165.00 | 2024-04-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0207-25g |
3'-Methyl-4-dimethylaminoazobenzene |
55-80-1 | 98.0%(T) | 25g |
¥490.0 | 2022-06-10 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D862759-25g |
4-(Dimethylamino)-3'-methylazobenzene |
55-80-1 | ≥98%(T) | 25g |
777.60 | 2021-05-17 | |
abcr | AB138551-25g |
3'-Methyl-4-dimethylaminoazobenzene, 98%; . |
55-80-1 | 98% | 25g |
€126.20 | 2025-02-14 | |
Aaron | AR003KEV-25g |
3-METHYL-4-DIMETHYLAMINOAZOBENZENE |
55-80-1 | 98% | 25g |
$67.00 | 2023-12-13 | |
Aaron | AR003KEV-5g |
3-METHYL-4-DIMETHYLAMINOAZOBENZENE |
55-80-1 | 98% | 5g |
$41.00 | 2025-01-22 | |
A2B Chem LLC | AB65323-5g |
3'-Methyl-4-dimethylaminoazobenzene |
55-80-1 | >98.0%(HPLC) | 5g |
$69.00 | 2024-04-19 | |
1PlusChem | 1P003K6J-5g |
3-METHYL-4-DIMETHYLAMINOAZOBENZENE |
55-80-1 | 98% | 5g |
$88.00 | 2025-02-20 |
3'-Methyl-4-dimethylaminoazobenzene Littérature connexe
-
Lily Southcott,Xiaozhu Wang,Luke Wharton,Hua Yang,Valery Radchenko,Manja Kubeil,Holger Stephan,María de Guadalupe Jaraquemada-Peláez,Chris Orvig Dalton Trans. 2021 50 3874
-
Michael Schneider,Martin Wilke,Marie-Luise Hebestreit,José Arturo Ruiz-Santoyo,Leonardo álvarez-Valtierra,John T. Yi,W. Leo Meerts,David W. Pratt,Michael Schmitt Phys. Chem. Chem. Phys. 2017 19 21364
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J. H. Purnell,S. T. Bowden J. Chem. Soc. 1954 539
-
4. 799. The distribution of water in cation-exchange resinsW. A. Alexander,A. M. Markson,A. McAuley J. Chem. Soc. 1965 4330
-
5. Aromatic azo-compounds. Part V. The absorption spectra of N-substituted 4-aminoazobenzenes and their mono-acid saltsG. M. Badger,R. G. Buttery,G. E. Lewis J. Chem. Soc. 1954 1888
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